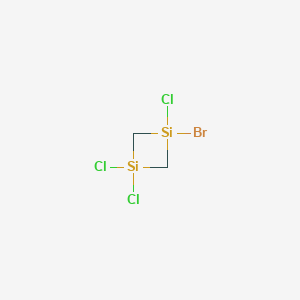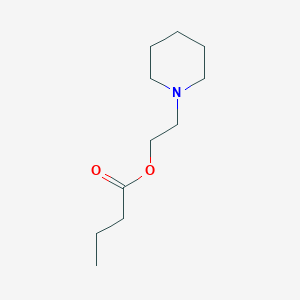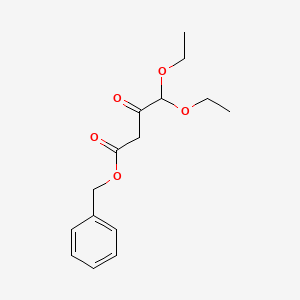silane CAS No. 61668-37-9](/img/structure/B14551409.png)
[(2-Bromocyclopent-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromocyclopent-1-en-1-yl)oxysilane is an organosilicon compound that features a bromocyclopentene moiety bonded to a trimethylsilane group through an oxygen atom. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromocyclopent-1-en-1-yl)oxysilane typically involves the reaction of 2-bromocyclopent-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Bromocyclopent-1-en-1-ol+Trimethylsilyl chloride→(2-Bromocyclopent-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
While specific industrial production methods for (2-Bromocyclopent-1-en-1-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromocyclopent-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: (2-Aminocyclopent-1-en-1-yl)oxysilane, (2-Thiocyclopent-1-en-1-yl)oxysilane.
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: (Cyclopent-1-en-1-yl)oxysilane.
Scientific Research Applications
(2-Bromocyclopent-1-en-1-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with unique properties.
Pharmaceuticals: Investigated for its potential in drug development due to its reactivity and structural features.
Mechanism of Action
The mechanism of action of (2-Bromocyclopent-1-en-1-yl)oxysilane in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorocyclopent-1-en-1-yl)oxysilane
- (2-Iodocyclopent-1-en-1-yl)oxysilane
- (2-Fluorocyclopent-1-en-1-yl)oxysilane
Uniqueness
(2-Bromocyclopent-1-en-1-yl)oxysilane is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is less reactive than chlorine but more reactive than iodine, making this compound versatile for various synthetic applications.
Properties
CAS No. |
61668-37-9 |
|---|---|
Molecular Formula |
C8H15BrOSi |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
(2-bromocyclopenten-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H15BrOSi/c1-11(2,3)10-8-6-4-5-7(8)9/h4-6H2,1-3H3 |
InChI Key |
KDGHQYOTLYBFMM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(CCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


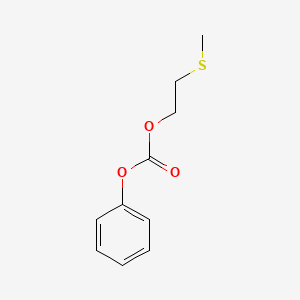
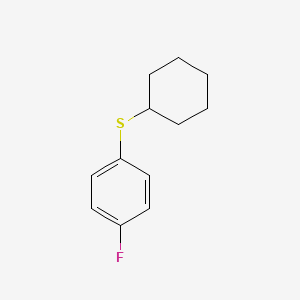
![5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14551352.png)
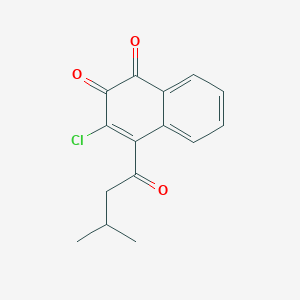
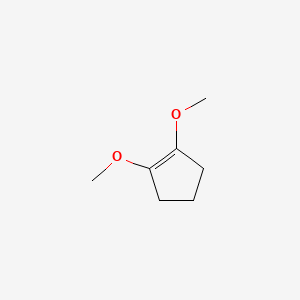
![1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl-](/img/structure/B14551361.png)
![2-Methyl-4-nitro-4-propyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14551362.png)
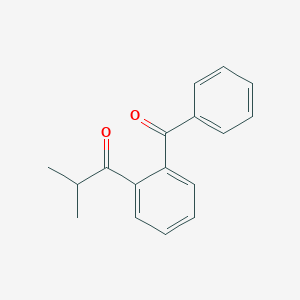
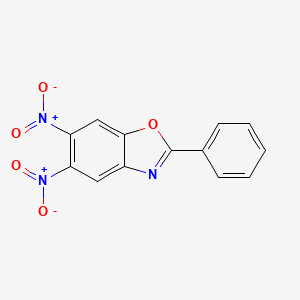
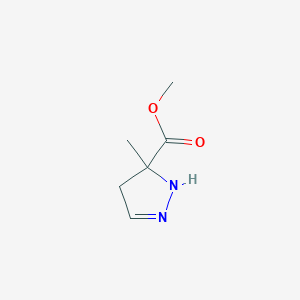
![4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14551394.png)
